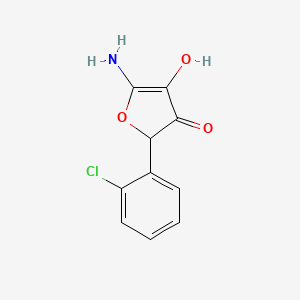
5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one is an organic compound with a unique structure that combines an amino group, a chlorophenyl group, and a hydroxyfuranone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of a base such as sodium ethoxide and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Molecular docking studies have shown that this compound can effectively bind to the active site of thymidylate synthase, an enzyme involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-chlorophenol
- 5-Amino-2-pyridinecarbonitrile
- 2-Amino-5-bromopyridine
- 2-Amino-5-methylpyridine
Uniqueness
5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyfuranone moiety is particularly noteworthy, as it can participate in various chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
13011-88-6 |
|---|---|
Formule moléculaire |
C10H8ClNO3 |
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
5-amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one |
InChI |
InChI=1S/C10H8ClNO3/c11-6-4-2-1-3-5(6)9-7(13)8(14)10(12)15-9/h1-4,9,14H,12H2 |
Clé InChI |
JDQMPPSFXHZKCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(=O)C(=C(O2)N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)

![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
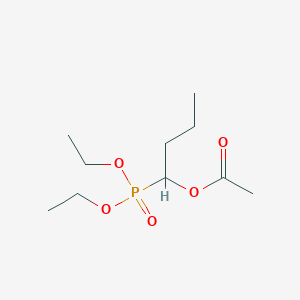
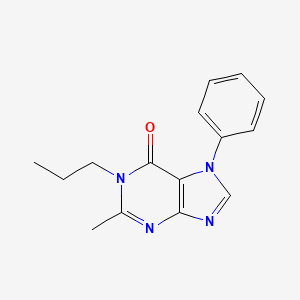
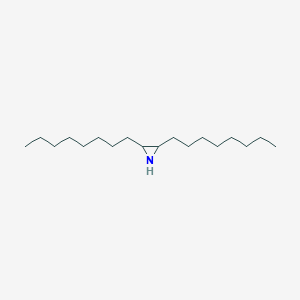

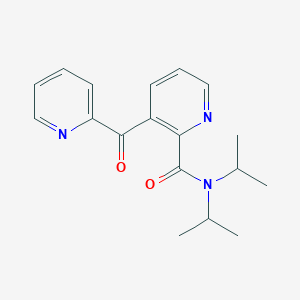
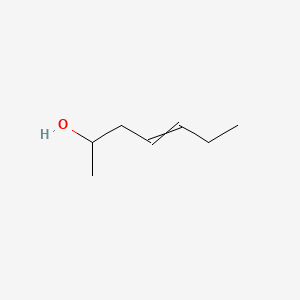
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
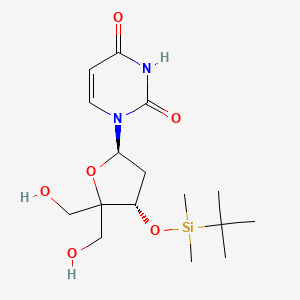
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
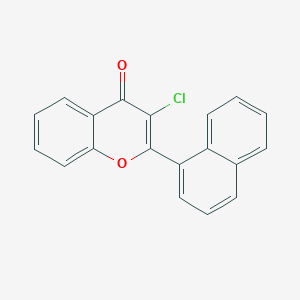
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
